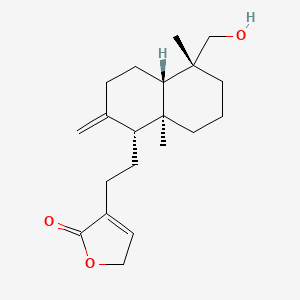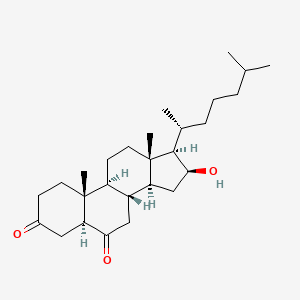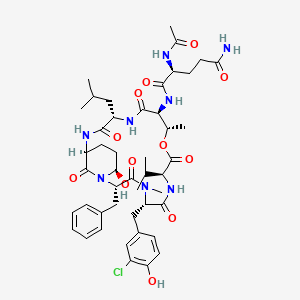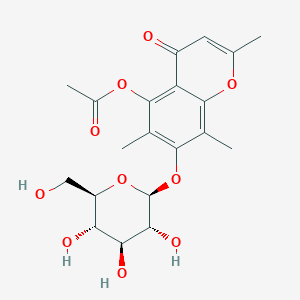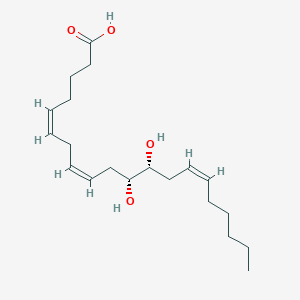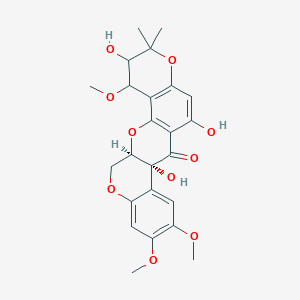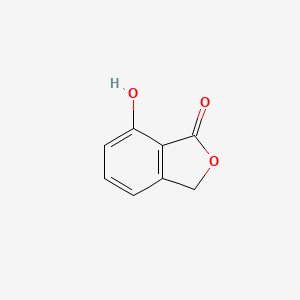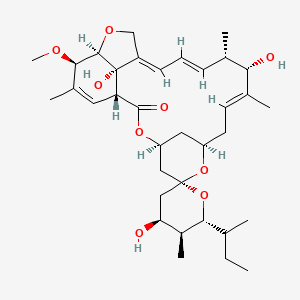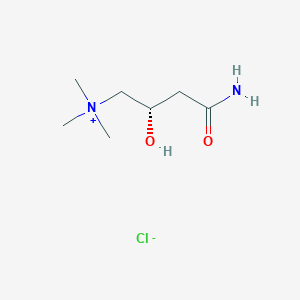
(S)-carnitinamide chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-carnitinamide chloride is a carnitinamide chloride. It contains a (S)-carnitinamide. It is an enantiomer of a (R)-carnitinamide chloride.
Applications De Recherche Scientifique
Entrainment Resolution
(S)-carnitinamide chloride has been studied for its potential in stereochemical resolutions, particularly as an intermediate in producing (R)-carnitine. Researchers have explored the efficient resolution of carnitinamide chloride through preferential crystallization from methanol using a straightforward entrainment procedure. This process does not necessitate the transformation of the chloride into other salts or the employment of specific solvent systems, simplifying the resolution process for this compound (Pallavicini et al., 2008).
Synthetic Precursor Applications
Carnitinamide chloride serves as a synthetic precursor for various chemical reactions. One notable application involves its chlorination at the amide nitrogen, leading to the formation of carnitinechloramide chloride. This compound, upon treatment with a base, undergoes a series of reactions including Hoffmann rearrangement and intramolecular cyclization, ultimately yielding 5-aminomethyl-2-oxazolidinones. This reaction sequence has been applied to both enantiomers of carnitinamide chloride without any racemization, showcasing its versatility as a precursor in synthetic chemistry (Bolchi et al., 2012).
Enantiomer System Characterization
Further research into carnitinamide chloride has focused on characterizing the enantiomer systems of its inorganic salts. This foundational work aimed to facilitate the development of new resolution methods by entrainment. The study involved characterizing the enantiomer systems formed by the chloride, nitrate, and sulfate of carnitinamide, primarily using DSC and IR analyses. It was found that each salt produces a different type of racemate, with the chloride forming a conglomerate, the nitrate a racemic compound, and the sulfate a solid solution. This detailed characterization aids in understanding the physical and chemical properties of carnitinamide chloride and its salts, contributing to the broader field of stereochemistry and material science (Pallavicini et al., 2007).
Propriétés
Nom du produit |
(S)-carnitinamide chloride |
|---|---|
Formule moléculaire |
C7H17ClN2O2 |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
[(2S)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H/t6-;/m0./s1 |
Clé InChI |
MVOVUKIZAZCBRK-RGMNGODLSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@H](CC(=O)N)O.[Cl-] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



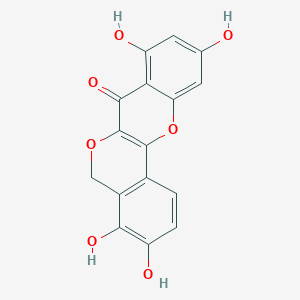
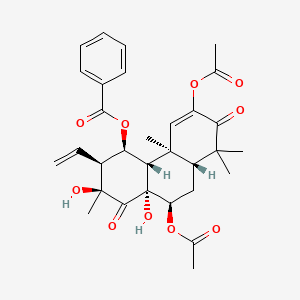
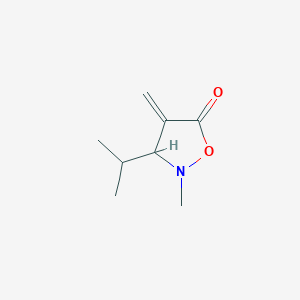
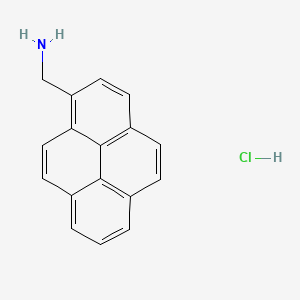
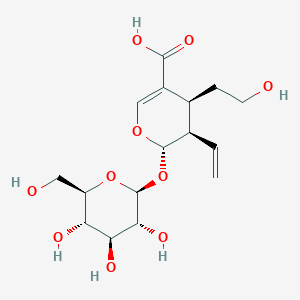
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile](/img/structure/B1249749.png)
